molecular formula C9H11ClO B13692346 1-(Chloromethoxy)-3,5-dimethylbenzene

1-(Chloromethoxy)-3,5-dimethylbenzene

Cat. No.: B13692346
M. Wt: 170.63 g/mol
InChI Key: TUKBPGDOOYBELN-UHFFFAOYSA-N
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Description

1-(Chloromethoxy)-3,5-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a chloromethoxy group and two methyl groups at the 3 and 5 positions

Preparation Methods

The synthesis of 1-(Chloromethoxy)-3,5-dimethylbenzene typically involves the chloromethylation of 3,5-dimethylphenol. The reaction is carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction conditions include maintaining a low temperature to control the reactivity and prevent side reactions. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(Chloromethoxy)-3,5-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethoxy group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding amines or thioethers.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acids or ketones.

    Reduction Reactions: Reduction of the chloromethoxy group can be achieved using hydrogenation catalysts, leading to the formation of methoxy derivatives.

Common reagents and conditions used in these reactions include:

    Lewis acids: for substitution reactions.

    Oxidizing agents: such as potassium permanganate for oxidation.

    Hydrogenation catalysts: for reduction reactions.

Major products formed from these reactions include amines, thioethers, carboxylic acids, and methoxy derivatives.

Scientific Research Applications

1-(Chloromethoxy)-3,5-dimethylbenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of polymers and resins, where its unique chemical properties contribute to the desired characteristics of the final products.

Mechanism of Action

The mechanism of action of 1-(Chloromethoxy)-3,5-dimethylbenzene involves its interaction with specific molecular targets. The chloromethoxy group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

1-(Chloromethoxy)-3,5-dimethylbenzene can be compared with similar compounds such as:

    1-(Methoxymethoxy)-3,5-dimethylbenzene: Similar structure but with a methoxymethoxy group instead of a chloromethoxy group.

    1-(Chloromethoxy)-2,4-dimethylbenzene: Similar structure but with methyl groups at the 2 and 4 positions instead of 3 and 5.

    1-(Chloromethoxy)-3,5-diethylbenzene: Similar structure but with ethyl groups instead of methyl groups.

Properties

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

1-(chloromethoxy)-3,5-dimethylbenzene

InChI

InChI=1S/C9H11ClO/c1-7-3-8(2)5-9(4-7)11-6-10/h3-5H,6H2,1-2H3

InChI Key

TUKBPGDOOYBELN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCCl)C

Origin of Product

United States

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